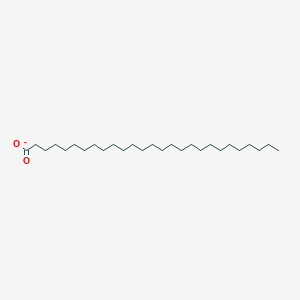
Adreview (TN)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adreview (TN) is a radiopharmaceutical compound used primarily in diagnostic imaging. It is a synthetic guanethidine derivative that is labeled with the radioactive isotope iodine-123. This compound is particularly useful in gamma-scintigraphy for imaging adrenergically innervated tissues, such as those found in the adrenal glands, heart, and certain types of tumors like pheochromocytomas and neuroblastomas .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Adreview (TN) is synthesized by introducing iodine-123 into the molecular structure of iobenguane. The process involves the use of a cyclotron to produce iodine-123, which is then incorporated into the iobenguane molecule through an isotope exchange reaction . The reaction conditions typically require a controlled environment to ensure the correct incorporation of the radioactive isotope.
Industrial Production Methods
The industrial production of iobenguane sulfate I 123 involves several steps to ensure high purity and specific activity. The compound is prepared as a sterile solution containing iobenguane sulfate, with a portion of the molecules labeled with iodine-123. The solution is then packaged in single-dose or multiple-dose containers that are adequately shielded to protect against radiation .
Analyse Des Réactions Chimiques
Types of Reactions
Adreview (TN) primarily undergoes isotope exchange reactions. The compound is stable under physiological conditions and does not undergo significant chemical transformations in the body .
Common Reagents and Conditions
The synthesis of iobenguane sulfate I 123 involves the use of iodine-123, which is produced in a cyclotron. The reaction conditions require careful control of temperature, pH, and radiation shielding to ensure the safe and effective incorporation of the radioactive isotope .
Major Products Formed
The major product formed from the synthesis of iobenguane sulfate I 123 is the radiolabeled compound itself. There are no significant by-products, as the reaction is designed to maximize the yield of the desired radiopharmaceutical .
Applications De Recherche Scientifique
Adreview (TN) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used for diagnostic imaging of adrenergically innervated tissues to detect tumors such as pheochromocytomas and neuroblastomas . It is also used to assess the sympathetic innervation of the myocardium in patients with heart failure .
In chemistry and biology, iobenguane sulfate I 123 is used as a tracer to study the function of adrenergic nerve terminals. Its ability to be taken up and stored in these nerve terminals allows researchers to visualize and quantify adrenergic activity in various tissues .
Mécanisme D'action
Adreview (TN) is transported into adrenergic nerve terminals via the noradrenaline uptake transporter. Once inside the nerve terminals, it is stored in presynaptic storage vesicles. The compound is rapidly cleared from systemic circulation and accumulates in adrenergically innervated tissues, allowing for gamma-scintigraphic imaging of these tissues and their associated organs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iobenguane sulfate I 131: Similar to iobenguane sulfate I 123, but labeled with iodine-131, which is used for therapeutic purposes rather than diagnostic imaging.
Noradrenaline: A naturally occurring neurotransmitter that shares structural similarities with iobenguane.
Guanethidine: A synthetic compound that also targets adrenergic nerve terminals but is used primarily for its antihypertensive effects.
Uniqueness
Adreview (TN) is unique in its ability to provide high-resolution gamma-scintigraphic images of adrenergically innervated tissues. Its specific uptake and storage in adrenergic nerve terminals make it an invaluable tool for diagnosing and studying diseases related to these tissues .
Propriétés
Formule moléculaire |
C16H22I2N6O4S |
|---|---|
Poids moléculaire |
644.3 g/mol |
Nom IUPAC |
2-[(3-(123I)iodanylphenyl)methyl]guanidine;2-[(3-iodophenyl)methyl]guanidine;sulfuric acid |
InChI |
InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/i9-4;; |
Clé InChI |
XNACDNPGABUBFR-RQFGJZQWSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)[123I])CN=C(N)N.OS(=O)(=O)O |
SMILES canonique |
C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-methyl-4-[(3-methylphenyl)methyl]-1,4-diazepan-6-yl]-1H-indazole-3-carboxamide;dihydrochloride](/img/structure/B1260522.png)





![(3R,4S,5S,7R,8R,9E,11S,15R,17R)-3,8-Dihydroxy-17-[(S)-hydroxy-[(3R)-2-methyl-3-[(Z,2S)-pent-3-en-2-yl]oxiran-2-yl]methyl]-4-methoxy-5,7,9,11,15-pentamethyl-1-oxacyclooctadec-9-ene-2,6,12,16-tetrone](/img/structure/B1260531.png)


![mono-[123I]iodohypericin monocarboxylic acid](/img/structure/B1260537.png)



